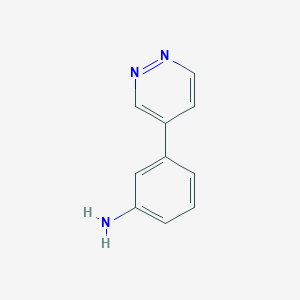

3-(Pyridazin-4-yl)phenylamine

Description

Significance of Pyridazine (B1198779) and Phenylamine Scaffolds in Medicinal Chemistry and Materials Science

The value of 3-(Pyridazin-4-yl)phenylamine in chemical research can be inferred from the well-established importance of its core components.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. nih.gov Its unique physicochemical properties, such as a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component for interacting with biological targets. bldpharm.com Pyridazine derivatives have been investigated for a vast array of pharmacological activities. sarpublication.com The pyridazinone ring, a related structure, is often referred to as a "wonder nucleus" due to the diverse biological activities its derivatives possess, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. sarpublication.comjchemrev.com For instance, certain 6-substituted-3(2H)-pyridazinone derivatives have shown potent analgesic and anti-inflammatory effects with potentially fewer side effects than some non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com

Interactive Table 1: Reported Biological Activities of Pyridazine Derivatives

| Biological Activity | Derivative Class | Research Finding |

| Anti-inflammatory | 6-substituted-3(2H)-pyridazinones | Some derivatives showed potency comparable to standard drugs like aspirin (B1665792) and indomethacin, without causing gastric ulceration. sarpublication.com |

| Analgesic | 2-substituted 4,5-dihalo-pyridazinones | These compounds were found to possess high analgesic activity. sarpublication.com |

| Cardiotonic | Dihydropyridazinone derivatives | Compounds like (±)-6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methylpyridazinone exhibit potent inotropic and vasodilator activity. jchemrev.com |

| Anticancer | Pyridazine-containing compounds | Various derivatives have been synthesized and investigated for their potential as anticancer agents. jchemrev.com |

| Antihypertensive | 6-Aryl-4,5-dihydro-3(2H)-pyridazinones | The parent compound 6-(4-aminophenyl)-4,5-dihydro-pyridazinone was reported to have antihypertensive properties. jchemrev.com |

| Antimicrobial | 6-substituted-3(2H)-pyridazinone hydrazones | Synthesized compounds have demonstrated moderate antimicrobial activities. researchgate.net |

The phenylamine scaffold is equally fundamental. In medicinal chemistry, it is a core component of many drugs and bioactive molecules. For example, derivatives of the amino acid phenylalanine are used to construct novel therapeutic agents, including HIV capsid modulators and inhibitors of fatty acid binding proteins. mdpi.com In materials science, phenylamine and its derivatives like diphenylamine (B1679370) and triphenylamine (B166846) are crucial building blocks for functional organic materials. chemicalbook.com They are used to create conducting polymers and serve as ligands for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. acs.org The electronic properties of materials containing phenylamine moieties can be finely tuned, making them suitable for use as hole-transporting layers in organic light-emitting diodes (OLEDs).

Overview of Research Trajectories for Aryl-Substituted Azine Systems

Aryl-substituted azines, the broader chemical class to which this compound belongs, are a major focus of contemporary research. Azines are six-membered aromatic rings containing one or more nitrogen atoms, such as pyridine (B92270), pyrimidine (B1678525), and pyridazine. The direct attachment of an aryl group to an azine ring creates compounds with unique electronic and photophysical properties.

Research in this area often concentrates on developing efficient synthetic methodologies. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are frequently employed to forge the crucial carbon-carbon bond between the azine and the aryl ring. These methods allow for the construction of a diverse library of aryl-azine derivatives with various substituents.

The applications of these systems are diverse. In materials science, the focus is often on developing novel photoluminescent materials. By combining electron-donating aryl groups with electron-accepting azine rings, researchers can create molecules with intramolecular charge transfer characteristics, which are essential for applications like thermally activated delayed fluorescence (TADF) emitters in next-generation displays. Furthermore, the ability of these nitrogen-containing heterocyclic compounds to adsorb onto metal surfaces makes them effective corrosion inhibitors. drugbank.com In medicinal chemistry, aryl-substituted azines are explored as inhibitors of key biological targets like kinases, with applications in oncology. For example, the imidazo[1,2-b]pyridazine (B131497) core is a key feature of the potent BCR-ABL kinase inhibitor, ponatinib. acs.org

Interactive Table 2: Research Applications of Aryl-Substituted Azine Systems

| Research Area | System Type | Application |

| Materials Science | Pyridazine-acridine derivatives | Investigated as materials exhibiting thermally activated delayed fluorescence (TADF). |

| Materials Science | Pyridazine analogues | Studied as effective mixed-type corrosion inhibitors for steel in acidic environments. drugbank.com |

| Medicinal Chemistry | Imidazo[1,2-b]pyridazine derivatives | Development of pan-inhibitors of BCR-ABL kinase, including mutants resistant to other therapies. acs.org |

| Medicinal Chemistry | Quinoline-based benzamides | Design of inhibitors for DNA methyltransferase (DNMT) for potential epigenetic therapies. nih.gov |

| Catalysis | Rh(I)-complexed azines | Used in the direct arylation of azines, providing a direct route to functionalized heterocyclic products. |

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3 |

|---|---|

Molecular Weight |

171.20 g/mol |

IUPAC Name |

3-pyridazin-4-ylaniline |

InChI |

InChI=1S/C10H9N3/c11-10-3-1-2-8(6-10)9-4-5-12-13-7-9/h1-7H,11H2 |

InChI Key |

BCEPYCACSHLENA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=NC=C2 |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of 3 Pyridazin 4 Yl Phenylamine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic behavior of molecules. These calculations are pivotal in understanding the intrinsic properties of 3-(Pyridazin-4-yl)phenylamine and related compounds.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of pyridazine (B1198779) derivatives. mdpi.comresearchgate.netresearchgate.net This method is used to determine the optimized molecular geometry, electronic energies, and other key properties by approximating the electron density of the system. researchgate.netnih.gov For pyridazine-containing compounds, calculations are frequently performed using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional combined with various basis sets, such as 6-31G** or 6-311G(d,p), to achieve a balance between computational cost and accuracy. mdpi.comresearchgate.netmdpi.com The optimization process yields the most stable conformation of the molecule, which corresponds to the minimum on the potential energy surface. These optimized structures are crucial for subsequent analyses, including the examination of molecular orbitals and charge distribution. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher chemical reactivity. mdpi.com Conversely, a larger gap implies greater stability. For pyridazine derivatives, DFT calculations are used to compute the energies of the HOMO and LUMO. researchgate.net For example, studies on related dicyano pyridazine molecules have shown that the addition of electron-withdrawing groups can decrease the energy gap, thereby increasing the molecule's reactivity. researchgate.net This analysis is vital for predicting how analogues of this compound might behave in chemical reactions and biological systems.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Pyridazine Analogues Note: The following data is illustrative for pyridazine derivatives and not specific to this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyridazine | -7.35 | -0.82 | 6.53 |

| 3-Pyridazine-C | -7.12 | -2.98 | 4.14 |

| 3-Pyridazine-As | -6.22 | -3.95 | 2.27 |

Prediction of Charge Distribution and Reactivity Profiles

The distribution of electronic charge within a molecule is fundamental to its reactivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution. mdpi.com MEPs are calculated using DFT and plotted onto the molecule's electron density surface. mdpi.comnih.gov These maps use a color scale to indicate different electrostatic potential regions: red areas signify negative potential (electron-rich) and are prone to electrophilic attack, while blue areas denote positive potential (electron-poor) and are susceptible to nucleophilic attack. mdpi.com For pyridazine analogues, MEP analysis can identify the nitrogen atoms of the pyridazine ring and oxygen atoms of substituents as the most negative potential sites, making them likely points of interaction for electrophiles. mdpi.comnih.gov

In addition to MEPs, global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global softness (σ), are calculated to quantify reactivity. mdpi.comresearchgate.net A higher electronegativity indicates a greater ability to attract electrons, while chemical hardness represents resistance to change in electron distribution. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity profile. nih.gov

Correlation of Quantum Chemical Descriptors with Biological Activity

A key application of quantum chemical calculations in drug discovery is establishing a relationship between a molecule's computed electronic properties and its observed biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR). nih.gov Theoretical calculations have shown that the electronic and chemical reactivity properties of pyridazine derivatives often correlate well with their biological activities. mdpi.commdpi.com For instance, a lower HOMO-LUMO energy gap, which implies higher reactivity, has been associated with enhanced antimicrobial activity in some pyridazine compounds. mdpi.com By calculating descriptors like the HOMO-LUMO gap, dipole moment, and chemical hardness for a series of analogues, researchers can build predictive models that link these electronic parameters to biological efficacy, aiding in the rational design of more potent molecules. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly docking studies, simulate the interaction between a small molecule (ligand) and a biological macromolecule, such as a protein or enzyme. These methods are essential for predicting the binding mode and affinity of potential drug candidates.

Ligand-Protein Interaction Analysis for Biological Targets

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netthesciencein.org For analogues of this compound, docking studies are employed to investigate how these compounds might interact with the active sites of specific protein targets. nih.govresearchgate.netnih.gov The process involves placing the ligand into the binding site of the protein and evaluating the binding energy for different conformations. researchgate.net

These studies can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govresearchgate.net For example, docking studies on pyridazine derivatives targeting enzymes like DNA gyrase have shown that the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the active site. researchgate.net The binding energy calculated from these simulations provides an estimate of the ligand's affinity for the target, helping to prioritize compounds for further experimental testing. researchgate.netresearchgate.net

Prediction of Binding Affinities and Molecular Recognition

Computational chemistry provides powerful tools for predicting how a ligand, such as this compound or its analogues, will interact with a biological target. The prediction of binding affinity is a cornerstone of modern drug discovery, enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. These methods are broadly categorized into structure-based and ligand-based approaches.

Structure-based methods, such as molecular docking, require the three-dimensional structure of the target protein. These simulations place the ligand into the active site of the receptor and calculate a score that estimates the binding affinity. This score is derived from a force field that approximates the intermolecular interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces.

Ligand-based methods are employed when the 3D structure of the target is unknown. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. One such method involves the use of topological descriptors, which are numerical values derived from the 2D representation of a molecule. Studies on N-[4-(4-Arylpiperazin-1-yl)butyl]aryl carboxamides have demonstrated that topological indices like the Wiener's Index, molecular connectivity index, and eccentric connectivity index can be used to develop models that predict binding affinity for dopamine (B1211576) receptors with high accuracy. nih.gov

Molecular recognition is not solely dependent on intermolecular forces but also on the shape and complementarity of the interacting molecules. Computational studies on diarylamide quasiracemates have explored molecular shape as a diagnostic tool for predicting cocrystallization. mdpi.com By using alignment-based algorithms to quantify differences in molecular shape and volume, researchers aim to understand the driving forces behind molecular assembly. mdpi.com Such an approach could be applied to analogues of this compound to predict their recognition patterns with target biomolecules or in the formation of crystalline materials.

| Computational Method | Principle | Application to this compound Analogues | Relevant Findings from Literature |

|---|---|---|---|

| Molecular Docking | Fits ligand into a target protein's 3D binding site and calculates a binding score based on intermolecular forces. | Predicting binding modes and affinities to specific enzyme or receptor targets. | General method widely used in drug discovery. |

| Topological Descriptors | Uses numerical indices from the 2D molecular graph to correlate structure with activity. | Developing models to predict receptor binding affinity without a known target structure. | Successfully used for arylpiperazine derivatives to predict dopamine receptor affinity. nih.gov |

| Molecular Shape Analysis | Quantifies and compares the 3D shape and volume of molecules to predict recognition and assembly. | Assessing the potential for forming stable complexes with receptors or other molecules in crystal engineering. | Used to probe the structural boundaries of quasiracemate formation in diarylamides. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in drug design and optimization, allowing for the prediction of a compound's activity before it is synthesized. nih.gov The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical model using statistical methods, and validating the model's predictive power.

Multiple Linear Regression (MLR) is a common method used to build QSAR models. For instance, a study on pyridazinone derivatives established bi-parametric, tri-parametric, and tetra-parametric models to predict their fungicidal activities. asianpubs.org The models revealed that atom total energy (AE) and the logarithm of the partition coefficient (log P) were key factors influencing activity. asianpubs.org Similarly, for a series of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, both linear (heuristic method) and non-linear (gene expression programming) QSAR models were developed to predict their IC50 values against osteosarcoma. nih.gov The non-linear model demonstrated superior predictive performance, highlighting the importance of capturing complex relationships between structure and activity. nih.gov

The predictive ability of a QSAR model is rigorously assessed through internal and external validation. Internal validation techniques, like leave-one-out cross-validation (Q²), test the model's robustness, while external validation uses a separate test set of compounds to evaluate its performance on new data (R²test). researchgate.net A successful model provides valuable insights into the structural features that are crucial for biological activity, thereby guiding the design of more potent analogues of compounds like this compound.

| Compound Series | Biological Activity | Modeling Method | Key Descriptors | Model Performance (R²) |

|---|---|---|---|---|

| Pyridazinone derivatives | Fungicidal activity | Multiple Linear Regression (MLR) | Atom Total Energy (AE), log P | Not specified |

| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives | Anti-osteosarcoma (IC50) | Gene Expression Programming (GEP) | Various quantum-chemical and topological descriptors | 0.839 (Training), 0.760 (Test) nih.gov |

| Pyrazolo[3,4-b] quinolinyl acetamide (B32628) derivatives | Anticancer activity | MLR and MNLR | Topological descriptors | 0.88 (MLR), 0.91 (MNLR) researchgate.net |

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net They are the fundamental components of any QSAR model, translating chemical structure into a quantitative format suitable for statistical analysis. nih.gov The selection of appropriate descriptors is a critical step, as they must capture the molecular features responsible for the variation in biological activity across a series of compounds. nih.gov Descriptors can be classified into several categories based on the dimensionality of the molecular representation they are derived from.

1D Descriptors: These are derived from the chemical formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: Calculated from the 2D structural graph, these include topological indices (e.g., Wiener index, molecular connectivity indices), constitutional descriptors, and counts of specific structural fragments. They describe how atoms are connected within the molecule.

3D Descriptors: These are derived from the 3D coordinates of the molecule and describe its spatial properties, such as molecular volume, surface area, and shape indices.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of a molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. researchgate.net

In a QSAR study on pyridazinone derivatives, descriptors related to the electric properties and physical properties of the molecules were calculated using Density Functional Theory (DFT). asianpubs.org The final models indicated that atom total energy (AE) and the partition coefficient (log P), a measure of lipophilicity, were the most significant factors affecting fungicidal activity. asianpubs.org This suggests that both electronic properties and the ability to cross biological membranes are crucial for the action of these compounds. The careful selection and interpretation of such descriptors provide mechanistic insights into how a molecule like this compound might interact with its biological target.

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional (1D) | Based on molecular formula and atom counts. | Molecular Weight, Number of N atoms, Number of rings. |

| Topological (2D) | Based on the 2D connectivity of atoms. | Wiener Index, Molecular Connectivity Index, Kier Shape Indices. nih.gov |

| Geometrical (3D) | Based on the 3D structure of the molecule. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia. |

| Quantum-Chemical | Based on the electronic structure of the molecule. | HOMO/LUMO energies, Dipole Moment, Atomic Charges, Electrophilicity Index. researchgate.net |

| Physicochemical | Represents physicochemical properties. | Log P (lipophilicity), Molar Refractivity, Polar Surface Area (PSA). asianpubs.orgresearchgate.net |

Computational Studies on Coordination Frameworks and MOFs Incorporating Pyridin-4-yl Phenylamine Ligands

Similarly, studies on diruthenium complexes bridged by 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz) have shown that altering the terminal ligands significantly changes the electronic properties and redox chemistry of the complex. reading.ac.uk For a framework incorporating a pyridin-4-yl phenylamine ligand, DFT calculations could predict how the ligand's electron-donating amine group and electron-withdrawing pyridazine ring would modulate the metal center's redox potentials and the electronic communication between metal centers within the framework.

Computational studies can also elucidate more complex phenomena within coordination frameworks, such as host-guest interactions and charge transfer processes. Intercalation, the insertion of molecules into the layers of a host material, can dramatically alter the guest molecule's properties.

A relevant study investigated tris[4-(pyridin-4-yl)phenyl]amine (TPPA), a tripodal analogue of this compound, which acts as a "push-pull" system. nih.gov The central triphenylamine (B166846) core acts as an electron donor (push), while the peripheral pyridine (B92270) rings act as electron acceptors (pull). Computational calculations of HOMO/LUMO levels and hyperpolarizabilities, combined with electrochemical measurements, documented an enhanced intramolecular charge-transfer (ICT) upon protonation of the pyridine nitrogen atoms. nih.gov

When TPPA was intercalated into layered zirconium phosphates, powder X-ray diffraction and IR spectroscopy showed that the molecules became highly organized and were protonated by the acidic host material. nih.gov This protonation led to a significant enhancement of the ICT character, as confirmed by UV-Vis spectra. nih.gov Computational modeling helped deduce the orientation of the TPPA molecules within the host layers, showing that they anchor to adjacent layers, with their orientation (perpendicular or slanted) depending on the specific host material. nih.gov These findings suggest that incorporating this compound or similar ligands into layered coordination frameworks could be a viable strategy to organize the chromophores and enhance their ICT properties for applications in optics and electronics.

| Phenomenon | System Studied | Computational Methods | Key Findings |

|---|---|---|---|

| Intramolecular Charge Transfer (ICT) | Tris[4-(pyridin-4-yl)phenyl]amine (TPPA) | DFT (HOMO/LUMO levels, hyperpolarizabilities) | Protonation of peripheral pyridine groups enhances ICT. nih.gov |

| Intercalation | TPPA in layered zirconium hydrogen phosphate (B84403) and zirconium 4-sulfophenylphosphonate | Analysis of powder X-ray diffraction data | TPPA molecules are organized and protonated within the host layers, leading to enhanced ICT. nih.gov |

| Molecular Orientation | TPPA in layered hosts | Analysis of powder X-ray diffraction data | TPPA molecules are oriented perpendicularly or slanted depending on the host material. nih.gov |

Structure Activity Relationship Sar Studies of 3 Pyridazin 4 Yl Phenylamine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 3-(Pyridazin-4-yl)phenylamine derivatives can be finely tuned through strategic modifications of their chemical structure. These modifications influence the compound's electronic properties, steric profile, and hydrogen bonding capabilities, all of which are critical for effective interaction with the target kinase.

Positional and Electronic Effects of Aryl and Heteroaryl Substituents

The nature and position of aryl and heteroaryl substituents on the this compound scaffold play a pivotal role in determining the inhibitory potency and selectivity. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can significantly alter the electron density of the core structure, thereby influencing its binding affinity to the kinase's active site.

For instance, in the development of various kinase inhibitors, the introduction of specific aryl or heteroaryl groups has been shown to enhance activity. While direct SAR studies on this compound are limited in publicly available literature, general principles from related heterocyclic scaffolds suggest that substituents capable of forming favorable interactions, such as hydrogen bonds or hydrophobic contacts within the ATP-binding pocket, are beneficial. The positioning of these groups is also critical; a substituent at a position that allows for optimal interaction with a specific sub-pocket of the kinase can lead to a substantial increase in potency.

Role of the Amine Moiety as a Hydrogen Bond Donor

The amine moiety of the this compound core is a key hydrogen bond donor, a critical feature for the interaction of many kinase inhibitors with the hinge region of the kinase domain. This interaction often serves as an anchor, correctly orienting the inhibitor within the ATP-binding site. The strength and geometry of this hydrogen bond are influenced by the electronic environment of the amine, which can be modulated by substituents on the phenyl ring.

Influence of Bulky Groups on Activity Profiles

The introduction of bulky substituents can have a dual effect on the activity of this compound derivatives. On one hand, steric hindrance can prevent the molecule from fitting into the ATP-binding pocket, leading to a loss of activity. On the other hand, a well-positioned bulky group can enhance selectivity by exploiting unique features of the target kinase's active site that are not present in other kinases.

SAR in Kinase Inhibition

The this compound scaffold has been explored as a core for inhibitors of several important kinase families, including Src, MAPK, and TYK2. The SAR in each case reveals specific structural requirements for potent and selective inhibition.

Selectivity Enhancements through Pyridine (B92270) Ring Modifications

Modifications to the pyridazine (B1198779) ring itself can lead to significant enhancements in kinase selectivity. Altering the substitution pattern on the pyridazine ring can modulate its electronic properties and steric profile, allowing for fine-tuning of the interactions with the kinase active site. For example, the introduction of small substituents at specific positions on the pyridazine ring can improve selectivity by preventing clashes with residues in the active sites of off-target kinases while maintaining or improving binding to the desired target.

Structure-Activity Insights for Src, MAPK, and TYK2 Kinase Inhibition

Src Kinase: While specific SAR data for this compound derivatives as Src inhibitors is not extensively detailed in available literature, related pyrazolo[3,4-d]pyrimidine scaffolds have provided valuable insights. For these inhibitors, the nature of the substituent at the position equivalent to the phenylamine is critical for potent Src inhibition. Small, hydrophobic groups are often favored.

MAPK Pathway: The MAPK pathway is a key signaling cascade in cellular processes, and its dysregulation is implicated in various diseases. A novel p38α MAPK inhibitor was developed from a 3-phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine scaffold, which is structurally related to this compound nih.gov. The design strategy involved the introduction of a 4-pyridinyl pharmacophore, suggesting that heteroaryl modifications are a promising avenue for activity.

TYK2 Kinase: In the context of TYK2 inhibition, derivatives of N-(methyl-d3)pyridazine-3-carboxamide have been investigated. These studies highlight the importance of the pyridazine core in forming key hydrogen-bonding interactions with the hinge region of the TYK2 pseudokinase (JH2) domain nih.gov. Although not directly this compound, this demonstrates the utility of the pyridazine moiety in targeting TYK2. The SAR studies revealed that modifications to the group attached to the pyridazine carboxamide could significantly impact potency and metabolic stability.

Table 1: Summary of Key SAR Findings for Pyridazine-based Kinase Inhibitors

| Kinase Target | Key Structural Feature | Impact on Activity |

| Src | Substituents on the phenyl ring | Small, hydrophobic groups generally enhance potency. |

| MAPK (p38α) | Introduction of a 4-pyridinyl pharmacophore | Leads to potent inhibition. |

| TYK2 | N-(methyl-d3)pyridazine-3-carboxamide | Forms crucial hydrogen bonds with the JH2 domain hinge region. |

SAR in Antimicrobial Agents

The pyridazinone core has been a focal point for the development of novel antimicrobial agents. Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that govern the potency and spectrum of these compounds against various bacterial and fungal pathogens.

Structural Determinants for Antibacterial Potency

The antibacterial efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on both the pyridazine and phenyl rings. Research into pyridazinone analogs has revealed that specific modifications can enhance activity against both Gram-positive and Gram-negative bacteria.

One key determinant of potency is the substitution on the phenyl ring. For instance, in a series of pyridazinone derivatives, the presence of a fluorine atom at the para-position of the phenyl ring was found to be advantageous for activity against Gram-negative bacteria. sarpublication.com Conversely, replacing this electron-withdrawing group with an electron-donating methyl (CH₃) group led to a marked increase in activity against the Gram-positive bacterium S. aureus (MRSA). sarpublication.com This suggests that electronic properties of the substituent on the phenyl ring can modulate the spectrum of antibacterial action.

Further studies on pyridazinone scaffolds have highlighted the importance of substituents on an attached pyridine or pyrimidine (B1678525) ring. While many derivatives showed weak-to-moderate activity, compounds bearing a p-substituent on a pyridine residue demonstrated enhanced antibacterial effects. nih.gov A comparative analysis between pyridinyl and pyrimidinyl analogs revealed that the pyrimidinyl group generally conferred a beneficial effect on the minimum inhibitory concentration (MIC) values. nih.gov For example, several pyrimidinyl analogs exhibited 2- to 4-fold lower MIC values compared to their corresponding pyridinyl counterparts. nih.gov One of the most potent compounds identified in this line of research was 2-(5-fluoropyrimidinyl)pyridazinone 11, which showed a 64-fold increase in activity against certain strains compared to the parent compound. nih.gov

The table below summarizes the antibacterial activity of selected pyridazinone derivatives, illustrating the impact of structural modifications on their potency.

Table 1: SAR of Pyridazinone Derivatives as Antibacterial Agents

| Compound | Key Structural Feature | Target Bacteria | MIC (μM) |

|---|---|---|---|

| 7 | p-Fluoro substituent on phenyl ring | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | 7.8 |

| 13 | Structure not fully specified, but potent | A. baumannii, P. aeruginosa | 3.74, 7.48 |

| 3 | p-Methyl substituent on phenyl ring | S. aureus (MRSA) | More active than fluoro analog |

| 11 | 2-(5-Fluoropyrimidinyl) group | Gram-positive/negative strains | 2 µg/mL |

| 2 | 2-(Pyridinyl)pyridazinone | Gram-positive/negative strains | 4 µg/mL |

Modifications Affecting Antifungal Efficacy

The pyridazinone scaffold is also a promising template for antifungal agents, with SAR studies guiding the optimization of these derivatives. A key mechanism of action for some of these compounds is the inhibition of β-1,3-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. nih.govnih.gov

In one series of diarylurea derivatives based on a pyridazinone scaffold, compound 8g , featuring a 3-chloro substitution, showed significant antifungal activity against Candida albicans with a MIC of 16 μg/mL. nih.gov The SAR analysis of this series indicated that phenylthiourea compounds generally exhibited better antifungal activity than the corresponding benzoylthiourea compounds. nih.gov Other effective substitutions included 3,4-dichloro (compound 8a ) and 3-bromo (compound 8j ), which both had a MIC of 32 μg/mL against C. albicans. nih.gov

Other research has identified different structural motifs that confer potent antifungal properties. Studies have shown that a thiosemicarbazone derivative (8 ) and an N-cyanoacetyl dihydropyridazinone derivative (17 ) displayed spectacular results in antifungal assays against Fusarium solani, Alternaria solani, and Fusarium semitectum. tandfonline.com The development of pyridazinone analogs as β-1,3-glucan synthase inhibitors has also been a fruitful area. nih.gov Optimization of a lead compound, 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, particularly at the sulfonamide moiety, led to the identification of derivatives with retained potent antifungal activity against Candida glabrata and Candida albicans. nih.gov

Table 2: SAR of Pyridazinone Derivatives as Antifungal Agents

| Compound | Key Structural Feature | Target Fungi | MIC (µg/mL) |

|---|---|---|---|

| 8g | Diarylurea; 3-Chloro on phenyl ring | Candida albicans | 16 |

| 8a | Diarylurea; 3,4-Dichloro on phenyl ring | Candida albicans | 32 |

| 8j | Diarylurea; 3-Bromo on phenyl ring | Candida albicans | 32 |

| 8 | Thiosemicarbazone derivative | Fusarium solani, Alternaria solani, F. semitectum | Significant activity |

| 17 | N-cyanoacetyl dihydropyridazinone derivative | Fusarium solani, Alternaria solani, F. semitectum | Significant activity |

SAR in Other Pharmacological Activities

Beyond antimicrobial applications, derivatives of this compound have been investigated for a range of other pharmacological effects, including analgesic, anti-inflammatory, antiviral, and antidepressant activities.

Structural Correlates for Analgesic and Anti-inflammatory Effects

The pyridazinone structure is a well-established scaffold for developing anti-inflammatory and analgesic agents, often acting as inhibitors of cyclooxygenase (COX) enzymes or phosphodiesterase type 4 (PDE4). researchgate.netmedwinpublishers.com SAR studies have been instrumental in optimizing these activities.

For a series of 2,6-disubstituted pyridazin-3(2H)-one derivatives, potent COX-2 inhibitory activity was observed. sarpublication.com Compound 6a (2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one) was the most potent COX-2 inhibitor with an IC₅₀ value of 0.11 μM. sarpublication.com Another potent compound, 16a (2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one), also showed strong COX-2 inhibition (IC₅₀ = 0.24 μM) and demonstrated significant anti-inflammatory activity in vivo, which was higher than that of the standard drug celecoxib. sarpublication.com These findings indicate that substitutions at the N-2 and C-6 positions of the pyridazinone ring are critical for COX-2 inhibition and anti-inflammatory effects.

In another study, pyridazinone derivatives bearing an indole (B1671886) moiety were developed as PDE4 inhibitors. medwinpublishers.com The most active compound was 4ba (4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one), which exhibited 64% inhibition of PDE4B at 20 μM. medwinpublishers.com This highlights the favorable contribution of the 5-methoxyindole group to PDE4 inhibition. Furthermore, a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives were synthesized, with several compounds exhibiting more potent analgesic activity than aspirin (B1665792).

Table 3: SAR of Pyridazinone Derivatives as Analgesic and Anti-inflammatory Agents

| Compound | Key Structural Feature | Target | IC₅₀ (μM) |

|---|---|---|---|

| 6a | 2-Propyl, 6-(o-tolyloxy) substituents | COX-2 | 0.11 |

| 16a | 2-Benzyl, 6-(3,5-dimethyl-1H-pyrazol-1-yl) substituents | COX-2 | 0.24 |

| 5a | 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione | COX-2 | 0.19 |

| 4ba | 4-(5-methoxy-1H-indol-3-yl), 6-methyl substituents | PDE4B | 0.251 |

SAR in Antiviral and Antidepressant Compounds

The versatility of the pyridazine framework extends to antiviral and antidepressant applications, where specific structural modifications have been shown to impart these activities.

Antiviral Activity: Research into fused pyridazine systems has yielded compounds with notable antiviral properties. In a study targeting the Hepatitis A virus (HAV), a series of pyridazine derivatives were synthesized and screened. The most effective compound was identified as 10 (4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] sarpublication.comnih.govnih.govtriazine-3(4H)-thione), demonstrating that a fused triazine-thione ring system combined with a 4-chlorophenylamino substituent at a key position is crucial for anti-HAV activity.

Another area of investigation involves imidazo[1,2-b]pyridazine (B131497) derivatives. These compounds have shown inhibitory effects against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). Specifically, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were potent inhibitors of HCMV replication. Meanwhile, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine were identified as inhibitors of VZV replication. The SAR suggests that a 6-chloro substitution on the imidazo[1,2-b]pyridazine core is a common feature, while variations in the alkylthio side chain at position 3 modulate the specific antiviral activity against either HCMV or VZV.

Antidepressant Activity: Certain pyridazine derivatives incorporating an arylpiperazinyl moiety have shown potential antidepressant effects. This structural motif is present in the established antidepressant drug trazodone. Two specific compounds, PC4 (5-benzyl 6-methyl 2-[4-(3-trifluoro-methyl phenyl) piperazin-1-yl] methylpyridazin-3-one) and PC13 (5-benzyl 6-methyl 2-[4-(3-chlorophenyl) piperazin-1-yl] methylpyridazin-3-one), were evaluated in psychopharmacological tests. Both compounds reduced immobility time in the forced swimming test, a common indicator of antidepressant-like activity. The key structural difference between these two active compounds lies in the substitution on the terminal phenyl ring of the piperazine moiety (3-trifluoromethyl vs. 3-chloro), indicating that electron-withdrawing groups at this position are compatible with antidepressant activity.

Biological Activity and Molecular Mechanisms of Action of 3 Pyridazin 4 Yl Phenylamine Analogues

Anticancer Activities

The pyridazine (B1198779) scaffold is a key pharmacophore in the design of novel anticancer agents. Research has demonstrated that analogues based on this structure can impede cancer progression through various mechanisms, including inhibiting cell proliferation, inducing programmed cell death, and modulating critical signaling pathways.

Inhibition of Cancer Cell Proliferation in In Vitro Models

A primary indicator of the anticancer potential of 3-(Pyridazin-4-yl)phenylamine analogues is their ability to inhibit the growth of cancer cells in laboratory settings. Numerous studies have evaluated the cytotoxic and antiproliferative effects of various pyridazine derivatives against a wide panel of human cancer cell lines.

For instance, a series of novel pyridazinone derivatives bearing a benzenesulfonamide (B165840) moiety has been assessed for anticancer activity. One particular compound, designated 2h, demonstrated remarkable activity against the SR (leukemia) and NCI-H522 (non-small cell lung) cancer cell lines, with a GI₅₀ (concentration for 50% growth inhibition) value below 0.1 μM. researchgate.net This compound also showed significant activity (GI₅₀ < 1.0 μM) against a broad range of other cancer cell lines, including leukemia (CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226), non-small cell lung cancer (NCI-H460), colon cancer (HCT-116, HCT-15, HT29, KM12, SW-620), CNS cancer (SF-295), melanoma (MALME-3M, M14, SK-MEL-5), ovarian cancer (OVCAR-3), and breast cancer (MCF7). researchgate.net

Similarly, other synthesized pyridazine-containing compounds have shown potent cytotoxic activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. bohrium.com Another study highlighted a 4-piperazin-1-yl-pyridine-3-sulfonamide derivative, which is structurally related, that exhibited moderate anticancer activity. ignited.in The compound N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) was particularly noted for its activity and selectivity against leukemia, colon cancer, and melanoma subpanels, with average GI₅₀ values from 13.6 to 14.9 µM. ignited.in

| Compound Class | Cell Line | Cancer Type | Activity (GI₅₀/IC₅₀) |

| Pyridazinone derivative (2h) | SR | Leukemia | < 0.1 µM |

| Pyridazinone derivative (2h) | NCI-H522 | Non-Small Cell Lung | < 0.1 µM |

| Pyridazinone derivative (2h) | MCF7 | Breast | < 1.0 µM |

| Pyridazinone derivative (2h) | HCT-116 | Colon | < 1.0 µM |

| Pyridine-3-sulfonamide (21) | Various | Leukemia | 13.6 µM (average) |

| Pyridine-3-sulfonamide (21) | Various | Colon Cancer | 14.9 µM (average) |

| Pyridine-3-sulfonamide (21) | Various | Melanoma | 14.9 µM (average) |

| Pyridazine derivative (5b) | HCT-116 | Colon Cancer | Potent Activity |

Induction of Apoptosis Pathways (e.g., Caspase-3 Activation)

Beyond inhibiting proliferation, a crucial mechanism for effective anticancer agents is the induction of apoptosis, or programmed cell death. Analogues of this compound have been shown to trigger this process in cancer cells.

Studies on certain pyridazine derivatives demonstrated that they could effectively modulate apoptosis. For example, two promising compounds, IXg and IXn, were found to elevate the Bax/Bcl2 ratio, a key indicator of apoptosis induction. researchgate.net This shift in the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl2 facilitates the release of mitochondrial cytochrome c and subsequent activation of the caspase cascade. The study confirmed that the apoptotic induction in UO-31 renal cancer cells was significantly enhanced through the activation of caspase-3 by these compounds. researchgate.net

Furthermore, a pyrazolo[3,4-d]pyridazine derivative, PPD-1, was shown to induce apoptosis in A549 lung cancer cells. biomedpharmajournal.org Flow cytometry analysis revealed that treatment with PPD-1 led to a significant increase in the population of apoptotic cells (10.06%) compared to untreated cells (0.57%). biomedpharmajournal.org This induction of apoptosis is a key component of its antitumor activity. biomedpharmajournal.org

Modulation of Key Signaling Pathways (e.g., Src, MAPK)

The anticancer effects of pyridazine analogues are often rooted in their ability to interfere with specific molecular signaling pathways that are crucial for cancer cell survival and proliferation. The Src and Mitogen-Activated Protein Kinase (MAPK) pathways are two such critical targets.

Src Pathway Inhibition: The Src family of kinases (SFKs) are key regulators of cell proliferation, differentiation, and survival. C-terminal Src Kinase (CSK) acts as a negative regulator of SFKs. The discovery of pyridazinone-based compounds as inhibitors of CSK presents a strategic approach to cancer therapy. nih.gov By inhibiting CSK, these compounds can modulate T-cell activation, which is of interest for immuno-oncology applications. nih.gov A screening effort identified a pyridazinone lead compound which, after optimization, yielded a derivative (compound 13) with potent activity in both biochemical and cellular assays, demonstrating its ability to influence signaling pathways regulated by Src-family kinases. nih.gov

MAPK Pathway Inhibition: The p38 MAPK pathway is another crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Its dysregulation is often linked to cancer. Several trisubstituted pyridazine derivatives have been synthesized and evaluated as potent in vitro inhibitors of p38 MAPK. nih.gov These compounds exhibited significant inhibitory activity, with IC₅₀ values ranging from 1 to 20 nM, highlighting their potential to disrupt this key cancer-related pathway. nih.govresearchgate.net

In Vivo Antitumor Efficacy in Preclinical Models (e.g., Xenograft Studies)

The translation of in vitro activity to in vivo efficacy is a critical step in drug development. Several pyridazine analogues have demonstrated significant antitumor effects in preclinical animal models.

In one study, a pyridazine derivative, compound 9e, was investigated for its in vivo anticancer activity using the Ehrlich ascites carcinoma (EAC) solid tumor model in mice. researchgate.net The administration of this compound resulted in a noticeable reduction in the mean tumor volume and induced necrosis within the tumor, without showing signs of toxicity in the treated animals. researchgate.netbohrium.com Another investigation focused on a 3-(fluoro-imidazolyl)pyridazine derivative, compound A4, which was identified as a potent STING (Stimulator of Interferon Genes) agonist. nih.gov Systemic administration of compound A4 led to significant tumor regression in a B16.F10 melanoma tumor-bearing mouse model, demonstrating its potent in vivo antitumor effects mediated through the activation of the innate immune system. nih.gov

Effects on DNA Repair Mechanisms (e.g., MGMT Promoter Methylation)

The O6-methylguanine-DNA methyltransferase (MGMT) gene encodes a DNA repair protein that protects tumor cells from alkylating agents. researchgate.net Silencing of the MGMT gene via promoter methylation is a key biomarker, particularly in glioblastoma, as it correlates with increased sensitivity to chemotherapy and improved patient survival. nih.govnih.gov This epigenetic modification prevents the repair of DNA damage induced by certain anticancer drugs. researchgate.net

While MGMT promoter methylation is a well-established mechanism of action for sensitizing tumors to specific chemotherapies, a direct link between the activity of this compound analogues and the modulation of MGMT promoter methylation has not been extensively reported in the available scientific literature. The primary anticancer mechanisms for this class of compounds appear to be centered on the inhibition of cell proliferation, induction of apoptosis, and modulation of key signaling kinases.

Antimicrobial Activities

In addition to their anticancer properties, pyridazine derivatives have been recognized for their potential as antimicrobial agents. The heterocyclic pyridazine ring is a versatile scaffold for the development of new compounds aimed at combating bacterial and fungal infections.

Several studies have reported the synthesis and evaluation of pyridazine analogues for their antimicrobial activity. In one such study, newly synthesized pyrazolo-pyridazine derivatives were screened for their in vitro antibacterial and antifungal properties against six microbial strains. ignited.in Compounds 4d, 4e, and 4f showed significant antibacterial activity, while compounds 4c and 4d displayed notable antifungal activity. Specifically, compound 4d, 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine, was identified as a lead compound with a broad spectrum of antimicrobial action. ignited.in

Another series of bis-pyridazinone derivatives were screened for their activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.org Compound IIIa was found to have excellent antibacterial activity against Staphylococcus pyogenes (Gram-positive) and Escherichia coli (Gram-negative). The same study also identified derivative IIId as having very good antifungal activity. biomedpharmajournal.org Further research has consistently shown that various pyridazine derivatives possess a range of antibacterial and antifungal activities. researchgate.netresearchgate.net

| Compound Class | Target Microorganism | Activity |

| Pyrazolo-pyridazine (4d) | Various Bacteria & Fungi | Broad Spectrum |

| Pyrazolo-pyridazine (4e, 4f) | Various Bacteria | Significant |

| Pyrazolo-pyridazine (4c) | Various Fungi | Potential |

| Bis-pyridazinone (IIIa) | S. pyogenes (Gram +) | Excellent |

| Bis-pyridazinone (IIIa) | E. coli (Gram -) | Excellent |

| Bis-pyridazinone (IIId) | Various Fungi | Very Good |

Antibacterial Spectrum and Efficacy (Gram-Positive and Gram-Negative Strains)

Analogues based on the pyridazine and pyridazinone core have demonstrated a broad spectrum of antibacterial activity, with varying efficacy against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgnih.gov Studies have evaluated these compounds against a panel of clinically relevant pathogens, including Staphylococcus aureus, Staphylococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. biomedpharmajournal.org

The antibacterial efficacy is significantly influenced by the nature and position of substituents on the core structure. For instance, in one study of 6-phenyl–pyridazin-3-one derivatives, compound IIIa, a bis-pyridazinone, showed excellent activity against the Gram-positive S. pyogenes and the Gram-negative E. coli. biomedpharmajournal.org Another series of 4-(aryl)-6-phenylpyridazin-3(2H)-ones also showed moderate to significant activity, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 36.21 µM against various bacterial strains. nih.gov Specifically, a derivative featuring a fluorine atom at the para position of the aryl ring (compound 7) was particularly effective against all tested bacteria. nih.gov In contrast, introducing an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring tended to decrease antibacterial activity. nih.gov

Other studies on related heterocyclic structures like triazolo[4,3-a]pyrazine derivatives also confirmed antibacterial potential, with some compounds showing MIC values as low as 16-32 μg/mL against E. coli and S. aureus. mdpi.com

Table 1: Antibacterial Activity of Selected Pyridazine Analogues

| Compound Series | Test Organism | Activity/MIC | Source |

|---|---|---|---|

| 6-Phenyl–pyridazin-3-one Derivatives | S. pyogenes (Gram +) | Excellent (Compound IIIa) | biomedpharmajournal.org |

| E. coli (Gram -) | Excellent (Compound IIIa) | biomedpharmajournal.org | |

| S. aureus (Gram +) | Good (Compound IIIb) | biomedpharmajournal.org | |

| 4-(Aryl)-6-phenylpyridazin-3(2H)-ones | Various Bacteria | MIC = 3.74–36.21 µM | nih.gov |

| All Tested Bacteria | Effective (Compound 7) | nih.gov | |

| Triazolo[4,3-a]pyrazine Derivatives | E. coli (Gram -) | MIC = 16 μg/mL (Compound 2e) | mdpi.com |

| S. aureus (Gram +) | MIC = 32 μg/mL (Compound 2e) | mdpi.com |

Antifungal Spectrum and Efficacy

Certain pyridazine analogues have also been evaluated for their antifungal properties, demonstrating activity against pathogenic fungi such as Aspergillus niger and Candida albicans. biomedpharmajournal.org In a screening of synthesized 6-phenyl–pyridazin-3-one derivatives, compound IIId was found to possess very good antifungal activity. biomedpharmajournal.org Another derivative, compound IIIa, showed good activity against both A. niger and C. albicans. biomedpharmajournal.org

The structural relationship between different isomers and their activity has been noted, with cis-isomers often being more active than their trans- counterparts. nih.gov In pyrrolopyridazine series, saturated compounds demonstrated higher activity against Candida albicans compared to aromatic derivatives. nih.gov This suggests that the three-dimensional structure and degree of saturation of the ring system are critical determinants of antifungal efficacy.

Table 2: Antifungal Activity of Selected Pyridazine Analogues

| Compound Series | Test Organism | Activity | Source |

|---|---|---|---|

| 6-Phenyl–pyridazin-3-one Derivatives | A. niger & C. albicans | Very Good (Compound IIId) | biomedpharmajournal.org |

| A. niger & C. albicans | Good (Compound IIIa) | biomedpharmajournal.org | |

| Saturated Pyrrolopyridazines | C. albicans | Stronger activity than aromatic derivatives | nih.gov |

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which this compound analogues exert their antimicrobial effects are not fully elucidated but are believed to involve the inhibition of essential microbial enzymes or interference with cellular structures. nih.govmdpi.com Molecular docking studies on related heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, suggest a potential mechanism involving the inhibition of sterol 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane synthesis. mdpi.com Other proposed mechanisms for different heterocyclic antimicrobials include the inhibition of bacterial DNA gyrase and topoisomerase IV, which are necessary for DNA replication. mdpi.com

For many antimicrobial peptides, the mechanism involves interaction with and disruption of the bacterial cell membrane. nih.govmdpi.com Some peptides can form pores or channels (barrel-stave or toroidal-pore models) in the membrane, leading to leakage of cellular contents and cell death. nih.govmdpi.com Others may translocate across the membrane to interact with intracellular targets, such as inhibiting the synthesis of DNA, RNA, or proteins. nih.gov While these mechanisms are described for a broad range of antimicrobial agents, they provide a plausible framework for understanding the potential actions of pyridazine-based compounds.

Enzyme and Receptor Modulation

Kinase Inhibitory Profiles and Selectivity (e.g., Src, MAPK, TYK2, VEGFR-2)

Analogues of this compound are potent modulators of various protein kinases, which are critical regulators of cellular processes. Their ability to selectively inhibit specific kinases makes them attractive candidates for therapeutic development.

Src Kinase: Pyridazinone derivatives have been identified as inhibitors of C-terminal Src kinase (CSK), a negative regulator of T cell activation. nih.gov The inhibition of Src family kinases is a strategy explored in neuroinflammation and cancer. d-nb.infofrontiersin.org Certain 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, which share structural similarities, have also been reported as potent Src kinase inhibitors. nih.gov

MAPK: Trisubstituted pyridazines have been synthesized and evaluated as in vitro inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in inflammatory signaling pathways. nih.gov A variety of these analogues demonstrated high potency, with IC50 values in the low nanomolar range (1-20 nM). nih.gov

TYK2: Imidazo[1,2-b]pyridazine (B131497) derivatives have emerged as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. nih.govresearchgate.netnih.gov Tyk2 is a key mediator for pro-inflammatory cytokines like IL-12, IL-23, and type I interferons. nih.govmdpi.com These compounds achieve high selectivity by binding to the regulatory pseudokinase (JH2) domain rather than the highly conserved catalytic (JH1) domain, thus avoiding off-target effects on other JAK family members. nih.govresearchgate.netmdpi.com

VEGFR-2: The pyridazine scaffold is found in inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.govsemanticscholar.org The design of these inhibitors often incorporates a heteroaromatic core that binds to the ATP-binding site of the kinase. nih.govsemanticscholar.org Multi-target inhibitors that also block other angiogenic receptors like TIE-2 and EphB4 have been developed. nih.gov

Table 3: Kinase Inhibitory Activity of Selected Pyridazine Analogues

| Compound Class | Target Kinase | Potency (IC50) | Source |

|---|---|---|---|

| Pyridazinone derivatives | C-terminal Src Kinase (CSK) | Potent cellular activity | nih.gov |

| Trisubstituted pyridazines | p38 MAPK | 1–20 nM | nih.gov |

| Imidazo[1,2-b]pyridazine derivatives | Tyk2 (via JH2 domain) | Potent and selective | nih.govnih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | VEGFR-2 | Potent inhibition | nih.gov |

Phosphodiesterase (PDE) Inhibition

Pyridazine and pyridazinone derivatives have been identified as inhibitors of phosphodiesterase (PDE) enzymes, which are responsible for hydrolyzing cyclic nucleotides like cAMP and cGMP. researchgate.net Inhibition of these enzymes elevates intracellular second messenger levels, impacting various signaling pathways. mdpi.com Specifically, pyridazine compounds have shown inhibitory activity against PDE-III, PDE-IV, and PDE-V. researchgate.net

Pyridazinone derivatives bearing an indole (B1671886) moiety have been developed as potential inhibitors of PDE4, a target for treating inflammatory respiratory diseases like COPD and asthma. nih.gov One such compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, demonstrated promising selective activity against the PDE4B isoform with an IC50 value of 251 ± 18 nM. nih.gov

Table 4: PDE Inhibitory Activity of a Pyridazinone Analogue

| Compound | Target Enzyme | Potency (IC50) | Source |

|---|---|---|---|

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | 251 ± 18 nM | nih.gov |

Monoamine Oxidase (MAO) Inhibition

A significant area of research has focused on pyridazinone derivatives as inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform. mdpi.comnih.govnih.gov MAO-B is a key enzyme in the metabolism of dopamine (B1211576), and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.govmdpi.com

Several series of pyridazinone derivatives have been synthesized and found to be potent and highly selective MAO-B inhibitors. mdpi.com For example, compound TR16, a pyridazinone derivative, was identified as a potent, competitive, and reversible MAO-B inhibitor with an IC50 value of 0.17 μM and a selectivity index (SI) for MAO-B over MAO-A of over 235. mdpi.com Similarly, in a series of pyridazinobenzylpiperidine derivatives, compound S5 was the most potent MAO-B inhibitor with an IC50 of 0.203 μM and an SI of 19.04. nih.gov These studies consistently show that most synthesized compounds exhibit much higher inhibition of MAO-B compared to MAO-A. mdpi.comnih.gov

Table 5: MAO-B Inhibitory Activity of Selected Pyridazinone Analogues

| Compound Series | Lead Compound | MAO-B IC50 | Selectivity Index (MAO-A/MAO-B) | Source |

|---|---|---|---|---|

| Substituted Pyridazinones | TR16 | 0.17 µM | > 235.29 | mdpi.com |

| TR2 | 0.27 µM | 84.96 | mdpi.com | |

| Pyridazinobenzylpiperidines | S5 | 0.203 µM | 19.04 | nih.gov |

| S16 | 0.979 µM | > 10.21 | nih.gov |

Nicotinic Acetylcholine (B1216132) Receptor Agonism

Analogues of this compound have been investigated for their activity at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. mdpi.com

Certain pyridazine analogues of epibatidine, a potent nAChR agonist, have demonstrated significant agonist activity. researchgate.net Specifically, exo-2-(pyridazin-4-yl)-7-azabicyclo[2.2.1]heptane and its N-methyl derivative were found to be highly active, retaining much of the potency of epibatidine. researchgate.net These compounds showed improved selectivity for the α4β2 nAChR subtype over the α3β4 subtype. researchgate.net

Furthermore, a series of 6-chloropyridazin-3-yl derivatives featuring diazabicyclo-octane, -heptane, piperazine, and homopiperazine (B121016) moieties have been synthesized and shown to possess high affinity for neuronal nAChRs, with Ki values in the nanomolar range. acs.org Molecular modeling studies of these compounds have provided insights into the pharmacophoric distances compatible with high affinity for α4β2 receptors. acs.org While some pyridazine derivatives have been explored for their muscle relaxant properties through interaction with muscarinic acetylcholine receptors, the primary focus in this context remains on their nicotinic receptor activity. benthamdirect.com

| Compound Class | Specific Analogues | Key Findings | Reference |

|---|---|---|---|

| Pyridazine analogues of epibatidine | exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptane and its N-methyl derivative | Potent nAChR agonists with improved selectivity for the α4β2 subtype. | researchgate.net |

| 6-Chloropyridazin-3-yl derivatives | Derivatives of 3,8-diazabicyclo[3.2.1]octane, 2,5-diazabicyclo[2.2.1]heptane, piperazine, and homopiperazine | High affinity for neuronal nAChRs with Ki values in the nanomolar range. | acs.org |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.gov A number of pyridazine analogues have been identified as inhibitors of PTP1B. nih.govnih.gov

A series of novel pyridazine analogues have been shown to act as reversible, non-competitive inhibitors of PTP1B, with most compounds exhibiting potencies in the low micromolar range. nih.gov This non-competitive binding suggests the existence of an alternative inhibitory site on the enzyme. nih.gov One particular advantage of this class of compounds is their lack of a negative charge, which contributes to high permeability across cell membranes. nih.gov Certain analogues demonstrated high selectivity for PTP1B over other protein tyrosine phosphatases such as TCPTP and LAR. nih.gov For instance, compound 12mp showed a 20-fold selectivity for PTP1B. nih.gov In cellular assays, these selective analogues were found to enhance insulin-stimulated insulin receptor phosphorylation. nih.gov

The mechanism of action for some pyridazine analogues involves the catalytic oxidation of a reducing agent, which generates hydrogen peroxide. nih.gov This hydrogen peroxide then oxidizes the active site cysteine of PTP1B, leading to the inactivation of the enzyme. nih.gov

| Compound Class | Mechanism of Action | Selectivity | Cellular Effect | Reference |

|---|---|---|---|---|

| Novel pyridazine analogues | Reversible, non-competitive inhibition. nih.gov Some act via catalytic oxidation and generation of hydrogen peroxide. nih.gov | High selectivity for PTP1B over other PTPases (e.g., TCPTP, LAR). nih.gov | Increased insulin-stimulated insulin receptor phosphorylation. nih.gov | nih.govnih.gov |

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

Analogues of this compound have also been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are crucial in the metabolic pathways of arachidonic acid, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.

Recent studies have focused on the development of hybrid molecules that combine the pyridazine and pyrazole (B372694) pharmacophores. nih.govrsc.org These hybrids have been designed to act as selective COX-2 inhibitors. nih.govrsc.org The rationale behind this design is that the bulkier pyrazole-pyridazine core can be selectively accommodated in the active site of the COX-2 enzyme over the COX-1 isoform, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For example, certain trimethoxy derivatives of pyrazole-pyridazine hybrids demonstrated more potent COX-2 inhibitory action than the standard drug celecoxib, with IC50 values of 1.50 and 1.15 μM. rsc.org

In addition to COX-2 inhibition, some pyridazinone derivatives have been identified as dual inhibitors of COX-2 and 15-LOX, coupled with a high level of inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. researchgate.net This dual-action profile suggests a broad-spectrum anti-inflammatory potential.

| Compound Class | Target Enzymes | Key Findings | Reference |

|---|---|---|---|

| Pyrazole-pyridazine hybrids | COX-2 | Trimethoxy derivatives showed higher COX-2 inhibitory activity than celecoxib. | rsc.org |

| Pyridazinone derivatives | COX-2 and 15-LOX | Demonstrated dual inhibition and high TNF-α inhibitory activity. | researchgate.net |

Other Investigated Biological Activities

Antihypertensive and Diuretic Effects

The pyridazine nucleus is present in several compounds with cardiovascular activity. nih.gov A number of 3-hydrazinopyridazine derivatives have been synthesized and shown to possess significant antihypertensive activity. nih.gov One of the most potent compounds in a series of bicyclic 3-hydrazinopyridazines is l-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido-[4,3-c]pyridazine, which has undergone clinical trials. nih.gov

Another analogue, 3-hydrazino-6-[N, N-bis (2-hydroxyethyl) amino]-pyridazine (L 6150), has been identified as an antihypertensive vasodilator. researchgate.net In studies with hypertensive rats, this compound demonstrated a sustained antihypertensive effect. researchgate.net Furthermore, this compound, along with other hydrazinopyridazines, was found to decrease urine volume and the excretion of electrolytes, indicating an antidiuretic effect. researchgate.net

Antithrombotic and Anticoagulant Properties

The potential of pyridazine analogues in the management of thrombotic events has been explored through the investigation of their antiplatelet and anticoagulant activities. Several pyridazine and pyridazinone derivatives have been reported to possess antiplatelet and antithrombotic properties. sarpublication.com For instance, some 5H-indeno[1,2-c]pyridazinones have been synthesized and evaluated for their antithrombotic effects. researchgate.net

While direct anticoagulant activity of this compound analogues is not extensively detailed, related heterocyclic compounds have shown promise. For example, pyrazinyl-substituted aminoazoles have been developed as covalent inhibitors of thrombin, a key enzyme in the coagulation cascade, demonstrating anticoagulant efficacy in plasma coagulation assays. acs.org This suggests that the broader class of diazine heterocycles warrants further investigation for anticoagulant properties.

Cardiotonic and Anticonvulsant Potentials

The diverse pharmacological profile of pyridazine derivatives extends to cardiotonic and anticonvulsant activities. nih.govsarpublication.com

Cardiotonic Potential:

A series of novel pyridazine derivatives, structurally related to the bipyridine cardiotonics amrinone (B1666026) and milrinone, have been synthesized. nih.gov The replacement of one or both of the pyridine (B92270) rings in these established cardiotonic agents with a 1,2-diazine (pyridazine) system led to an enhancement of in vitro cardiotonic activity. nih.gov Additionally, certain 4,5-dihydro-3(2H)pyridazinones have been investigated as potent positive inotropes. researchgate.net

Anticonvulsant Potential:

Numerous pyridazine and pyridazinone derivatives have been screened for anticonvulsant activity. nih.govsarpublication.comresearchgate.net A study on novel 1-substituted-1,2-dihydro-pyridazine-3,6-diones identified several compounds with significant protection against maximal electroshock (MES)-induced seizures. nih.gov The most potent compound in this series was 1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione, with an ED50 of 44.7 mg/kg. nih.gov However, these compounds were not effective in the subcutaneous pentylenetetrazole (sc-Met) seizure threshold test. nih.gov

| Activity | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Cardiotonic | Pyridazine analogues of amrinone/milrinone | Replacement of pyridine with a pyridazine ring enhanced in vitro cardiotonic activity. | nih.gov |

| Anticonvulsant | 1-substituted-1,2-dihydro-pyridazine-3,6-diones | Provided significant protection against MES-induced seizures. | nih.gov |

Antileishmanial Activity

Analogues featuring pyridazine and structurally similar heterocyclic cores have demonstrated notable activity against Leishmania parasites, the causative agents of leishmaniasis. Research into pyrazolopyridine derivatives, which share a bicyclic structure with some pyridazine analogues, has identified compounds with potent antileishmanial effects.

For instance, certain 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters have been synthesized and tested against the promastigote forms of Leishmania amazonensis. nih.gov The results highlighted that compounds substituted with a 3'-diethylaminomethyl group were particularly active, with IC50 values as low as 0.12 µM. nih.gov Similarly, a series of pyrazolo[dihydro]pyridines were evaluated for their efficacy against visceral leishmaniasis, with some compounds showing greater activity against intracellular amastigotes than the standard drug miltefosine. nih.govacs.org One promising compound from this series demonstrated over 91% clearance of splenic and over 93% clearance of liver parasitic burden in a Leishmania donovani/BALB/c mouse model. nih.govacs.org

The mechanism of action for some of these related compounds involves the induction of programmed cell death in the parasite, characterized by a loss of mitochondrial membrane potential, externalization of phosphatidylserine, and DNA fragmentation. nih.govacs.org

Table 1: Antileishmanial Activity of Selected Pyrazolopyridine Analogues

| Compound | Target Species | Form | IC50 (µM) |

| 3'-diethylaminomethyl-substituted anilinopyrazolopyridine (21) | L. amazonensis | Promastigote | 0.39 nih.gov |

| 3'-diethylaminomethyl-substituted anilinopyrazolopyridine (22) | L. amazonensis | Promastigote | 0.12 nih.gov |

| Pyrazolo[dihydro]pyridine (6j) | L. donovani | Intracellular Amastigote | More active than Miltefosine nih.govacs.org |

Immunomodulatory Effects

The pyridazine scaffold is integral to various molecules that exhibit immunomodulatory and anti-inflammatory properties. These effects are often achieved by targeting key enzymes and signaling pathways involved in the inflammatory response. Fused pyridopyridazine (B8481360) derivatives have been identified as inhibitors of protein kinases, such as p38 kinase, which are implicated in inflammatory conditions like rheumatoid arthritis. scirp.org

The immunomodulatory effects of these compounds can also manifest through the regulation of cytokines. For example, in studies of structurally related pyrrole (B145914) derivatives, repeated administration led to a significant decrease in the pro-inflammatory cytokine TNF-α and a marked increase in the anti-inflammatory cytokine TGF-β1. nih.gov This selective modulation of cytokine profiles highlights a potential mechanism by which pyridazine-containing molecules could exert their immunomodulatory effects, helping to resolve inflammation. nih.gov

Molecular Targets and Interaction Mechanisms

The biological activity of this compound analogues is dictated by their interactions with specific biomolecular targets. The pyridazine ring plays a crucial role in mediating these interactions through a combination of coordination chemistry and non-covalent forces.

Elucidation of Specific Protein Targets

Derivatives of the pyridazine heterocycle have been shown to interact with a range of protein targets, leading to the modulation of their biological function. One important class of targets is protein kinases. For example, the fused imidazo[1,2-b]pyridazine ring system is a structural feature of ponatinib, a multi-targeted tyrosine kinase inhibitor. nih.gov The discovery of imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors further underscores the potential of this scaffold in targeting kinases involved in inflammatory signaling pathways. science.gov

Another significant target for pyridazine-containing compounds is the Stimulator of Interferon Genes (STING) protein, which is crucial for activating innate immune responses. nih.gov Certain 3-(fluoro-imidazolyl) pyridazine derivatives have been identified as potent STING agonists, demonstrating the ability to trigger immune activation, which has therapeutic implications for cancer immunotherapy. nih.gov

Furthermore, pyridazinone-functionalized phenylalanine analogues have been developed as antagonists of integrin receptors, specifically α4β1 and α4β7. drexel.edu These cell adhesion molecules are involved in lymphocyte trafficking, and their inhibition represents a therapeutic strategy for inflammatory diseases. drexel.edu

Role of Coordination with Metal Ions

The adjacent nitrogen atoms in the pyridazine ring make it an effective ligand for coordinating with metal ions. nih.govacs.orgresearchgate.net This property is significant as the formation of metal complexes can enhance the biological activity of the organic ligand. nih.govscispace.com Pyrazine (B50134), an isomer of pyridazine, has been shown to form coordination complexes with various metal ions, and this interaction is a recognized binding mode for pyrazine-based ligands with protein targets. nih.govacs.orgresearchgate.net

Spectroscopic and quantum chemical studies have shown that the pyridazine ring can interact with metallic atoms through both forward and backward donation of electrons. science.gov This coordination chemistry is leveraged in the design of novel therapeutic and diagnostic agents. nih.gov For instance, metal complexes of porphyrins, which feature four central nitrogen atoms capable of chelation, are studied for their interactions with biological molecules, highlighting the importance of metal coordination in supramolecular chemistry and drug design. mdpi.com

Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are fundamental to the mechanism of action of pyridazine-containing compounds, governing their recognition and binding to biological targets. nih.govacs.org The pyridazine ring possesses unique physicochemical properties that facilitate these interactions, including a high dipole moment and robust, dual hydrogen-bonding capacity. nih.gov

The two adjacent nitrogen atoms in the pyridazine ring act as strong hydrogen bond acceptors, a property that is unique among the diazine isomers. nih.gov This allows for potent and sometimes dual hydrogen-bonding interactions with target proteins. nih.gov A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) confirms that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom as an acceptor. nih.govacs.orgresearchgate.net

In addition to hydrogen bonding, the aromatic nature of the pyridazine ring allows it to participate in π-π stacking interactions with aromatic residues of proteins, such as tyrosine or phenylalanine. nih.govresearchgate.net For example, X-ray crystallography has revealed that the pyridazine ring of the antiviral compound pirodavir (B1678457) appears to π-stack with a tyrosine residue in the binding pocket of the HRV capsid protein. nih.gov These combined non-covalent forces, including hydrogen bonds and π-interactions, are crucial for the stable and specific binding of this compound analogues to their molecular targets. nih.govnih.govacs.orgresearchgate.net

Emerging Research Applications and Future Directions

Applications in Materials Science